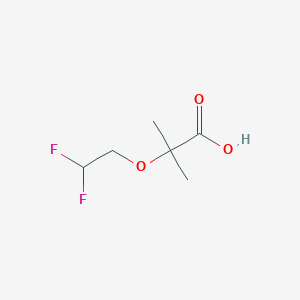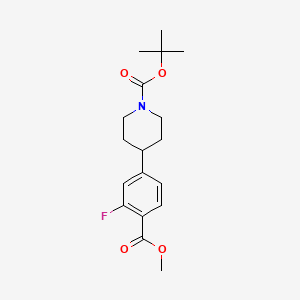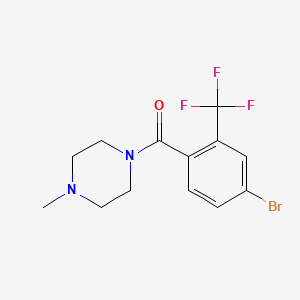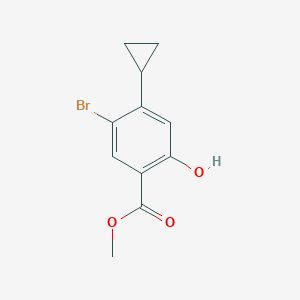
1-Propanol, 3-(3-oxetanyloxy)-
Overview
Description
Synthesis Analysis
Glycidyl 1-propanol is synthesized by the reaction of epichlorohydrin and 1-propanol in the presence of a catalyst. The resulting product is purified by distillation.Molecular Structure Analysis
The molecular formula of 1-Propanol, 3-(3-oxetanyloxy)- is C6H12O3. The InChI string representation of its structure is InChI=1S/C6H12O3/c7-2-1-3-9-6-4-8-5-6/h6-7H,1-5H2.Chemical Reactions Analysis
One of the known reactions involving 1-propanol is its oxidation to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates . This reaction has been shown to be highly efficient, with the conversion of 1-propanol and the selectivity of propionic acid reaching 88% and 75%, respectively .Physical And Chemical Properties Analysis
Glycidyl 1-propanol is a clear, colorless liquid that has a molecular weight of 132.16 g/mol. It has a density of 1.16 g/cm3 and a viscosity of 4.4 mPas at 25°C. It is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene.Scientific Research Applications
Cardioselective Beta-Adrenergic Blocking Agents :A study explored the synthesis of 1-amino-3-aryloxy-2-propanols for their potential in cardioselective beta-blockade. The introduction of certain groups led to the most cardioselective agents, and these compounds have potential in clinical applications for cardiovascular diseases (Hoefle et al., 1975).
Atmospheric Degradation Studies :The atmospheric degradation of related compounds like 3-ethoxy-1-propanol was studied, highlighting their reactivity with various radicals. This research is important for understanding the environmental impact and atmospheric behavior of these substances (Aranda et al., 2021).
Photochemical and Photocatalytic Degradation :A study focused on the photochemical and photocatalytic degradation of 1-propanol under environmental conditions. This research is significant for understanding the fate of such alcohols in nature and their potential environmental impact (Santos et al., 2019).
Asymmetric Synthesis in Drug Development :Research on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase showed high enantioselectivity. This compound is a chiral intermediate in the synthesis of antidepressant drugs, demonstrating the relevance of 1-propanol derivatives in pharmaceuticals (Choi et al., 2010).
Studies on Oxirane Compounds :A study on the ammonolysis of 2,3-epoxyl-3-phenyl-1-propanol adds to the understanding of chemical reactions and synthesis involving propanol derivatives, which is crucial in the field of organic chemistry (SuamiTetsuo et al., 1956).
Investigation of Ferroelectric Liquid Crystal Materials :Research involving new phenolic compounds from the leaves of Eucommia ulmoides Oliv., including derivatives of propanol, contributes to the understanding of materials with potential anti-inflammatory activities (Ren et al., 2021).
Safety and Hazards
While specific safety and hazard information for 1-Propanol, 3-(3-oxetanyloxy)- is not available in the search results, it’s generally important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation when using the product .
properties
IUPAC Name |
3-(oxetan-3-yloxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-2-1-3-9-6-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGCRWDPBTHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(3-oxetanyloxy)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)
![[2-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B1472630.png)

![6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1472633.png)

![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)
![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)

![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
